CID 78063692

Description

CID 78063692 is a PubChem Compound Identifier (CID) assigned to a specific chemical entity. This limitation precludes a definitive analysis of the compound. Despite this, the evidence offers methodologies and frameworks for comparing structurally or functionally related compounds, which can be extrapolated to hypothesize how such a comparison might be conducted for this compound .

Properties

Molecular Formula |

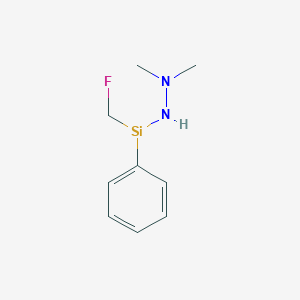

C9H14FN2Si |

|---|---|

Molecular Weight |

197.30 g/mol |

InChI |

InChI=1S/C9H14FN2Si/c1-12(2)11-13(8-10)9-6-4-3-5-7-9/h3-7,11H,8H2,1-2H3 |

InChI Key |

OATIANQYSGBWEU-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)N[Si](CF)C1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

The synthesis of CID 78063692 involves several steps, including condensation, ring closure, chlorination, and esterification. For instance, diethyl oxalate can be used as a starting material, which undergoes these reactions to form the desired compound . Industrial production methods may involve optimizing these reactions to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

CID 78063692 undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

CID 78063692 has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in various chemical reactions and as a building block for the synthesis of more complex molecules.

Biology: It is used in studies related to enzyme inhibition and protein binding.

Medicine: It has potential therapeutic applications, including as an inhibitor of specific enzymes or pathways involved in disease processes.

Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of CID 78063692 involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their reactions . This inhibition can lead to various biological effects, depending on the specific enzyme and pathway involved.

Comparison with Similar Compounds

Hypothetical Table 1: Structural Features of CID 78063692 and Analogs

*Data for this compound are speculative due to evidence gaps.

2.2 Physicochemical Properties

Key metrics include logP (lipophilicity), solubility, and molecular weight, which are critical for drug-likeness. For example:

Hypothetical Table 2: Physicochemical Comparison

| Property | This compound* | Oscillatoxin D | CAS 20358-06-9 |

|---|---|---|---|

| Molecular weight | Unknown | ~630 Da | 168.19 Da |

| logP | Unknown | 3.2 (estimated) | 2.85 |

| Solubility | Unknown | Low (hydrophobic) | 0.249 mg/ml |

Research Findings and Methodological Insights

3.1 Analytical Techniques

- Mass spectrometry (MS): Used for structural elucidation via collision-induced dissociation (CID), as seen in ginsenoside analysis .

- Chromatography: GC-MS and LC-ESI-MS differentiate isomers (e.g., ginsenosides Rf and F11) .

3.2 Challenges in Comparison

- Data availability : Lack of experimental data for CID 78063693 limits direct comparisons.

- Structural ambiguity : Similarity assessments require high-resolution spectral or crystallographic data, which are absent here .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.